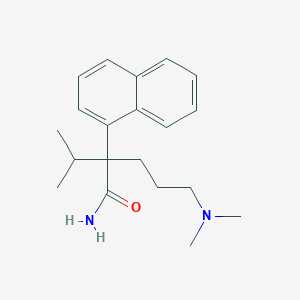
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide, commonly known as DMAP, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that is often used as a catalyst in organic synthesis reactions. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
Mechanism Of Action
The mechanism of action of DMAP as a catalyst is not fully understood, but it is believed to act as a nucleophilic catalyst, facilitating the transfer of protons or electrons between reactants. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
Biochemical And Physiological Effects
DMAP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is a highly reactive compound.
Advantages And Limitations For Lab Experiments
DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available, making it a popular choice for many researchers. It is also highly reactive and can be used in a variety of chemical reactions. However, DMAP has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be difficult to remove from reaction mixtures.
Future Directions
There are several future directions for the use of DMAP in scientific research. One potential application is in the development of new synthetic methodologies. DMAP could be used to facilitate the synthesis of new compounds that are difficult to produce using existing methods. Another potential application is in the development of new materials. DMAP could be used to synthesize new polymers with unique properties. Finally, DMAP could be used in the development of new pharmaceuticals. It could be used to optimize existing synthetic processes or to develop new synthetic routes for the production of new drugs.
Synthesis Methods
DMAP can be synthesized using a variety of methods, but the most common method involves the reaction of 2-dimethylaminoethanol with 1-naphthaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with 2-bromopentanenitrile to produce DMAP.
Scientific Research Applications
DMAP has been widely used in scientific research as a catalyst in a variety of organic synthesis reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. DMAP has also been used in the development of new synthetic methodologies and in the optimization of existing synthetic processes.
properties
CAS RN |
1606-10-6 |
|---|---|
Product Name |
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C20H28N2O/c1-15(2)20(19(21)23,13-8-14-22(3)4)18-12-7-10-16-9-5-6-11-17(16)18/h5-7,9-12,15H,8,13-14H2,1-4H3,(H2,21,23) |
InChI Key |
RZSORVHEEUIBGM-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Canonical SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
synonyms |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



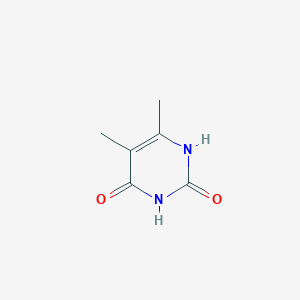
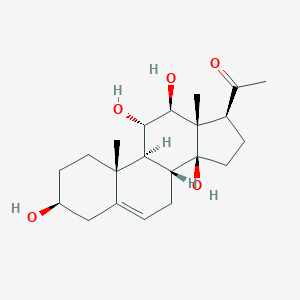


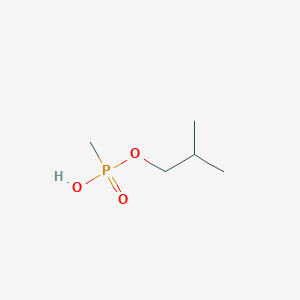

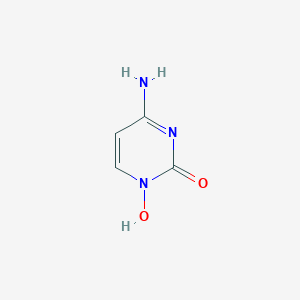
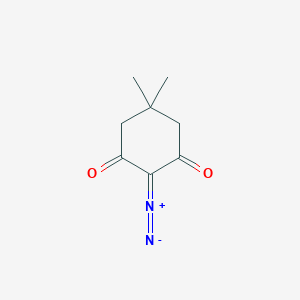
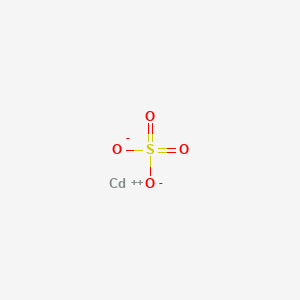

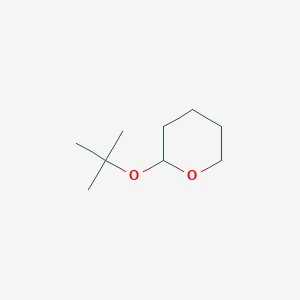
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)